molecular formula C9H15NO2 B1342553 Ethyl 2-(piperidin-4-ylidene)acetate CAS No. 315203-51-1

Ethyl 2-(piperidin-4-ylidene)acetate

Cat. No. B1342553
Key on ui cas rn: 315203-51-1
M. Wt: 169.22 g/mol
InChI Key: VAYPMPDBKBYGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472396B1

Procedure details

To a suspension of sodium hydride (2.6 g) in 30 ml of tetrahydrofuran, cooled to 0° C. and kept under nitrogen atmosphere, 13 ml of triethylphosphonoacetate, dissolved in 10 ml of tetrahydrofuran are added dropwise. The temperature is then brought to room temperature and the stirring is continued for 30 minutes. The mixture is again cooled to 0° C. and it is added dropwise with a solution obtained by adding portionwise to a solution of 4-piperidone monohydrate hydrochloride (10 g) in THF 2.6 g of sodium hydride, filtered to eliminate the sodium chloride which formed. At the end of the addition, the temperature is brought to room temperature and the stirring is continued for 20 hours. The solvent is then evaporated under reduced pressure and the residue is redissolved in ethyl acetate and washed with 1 N hydrochloric acid. The aqueous phase is extracted with ethyl acetate and chloroform, then it is basified to pH=9-10 by adding 20% sodium hydroxide and it is extractedb with chloroform. The aqueous phase is then salted and extracted again with chloroform three times. The pooled extracts are dried over sodium sulfate and evaporated to give 7.1 g of the product as a yellow oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl.[OH2:4].[NH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH2:13]([O:12][C:16]([CH:15]=[C:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)=[O:4])[CH3:14] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
triethylphosphonoacetate
Quantity
13 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
is then brought to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is again cooled to 0° C.
ADDITION
Type
ADDITION
Details
it is added dropwise with a solution
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
is brought to room temperature
WAIT
Type
WAIT
Details
the stirring is continued for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate and chloroform
ADDITION
Type
ADDITION
Details
by adding 20% sodium hydroxide and it
EXTRACTION
Type
EXTRACTION
Details
extracted again with chloroform three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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